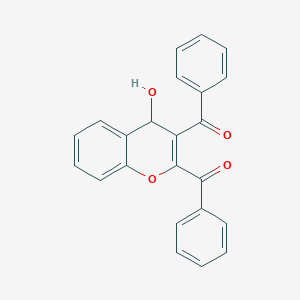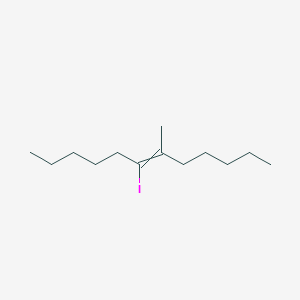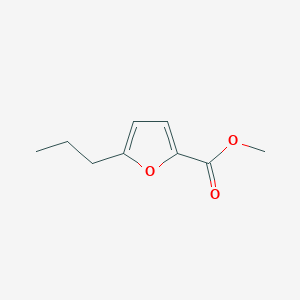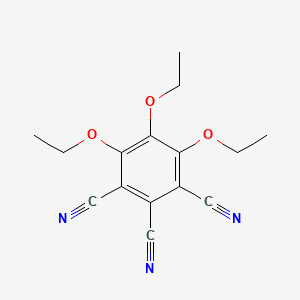
(4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone) is a complex organic compound known for its unique structural features and diverse applications in various scientific fields. This compound is characterized by the presence of a benzopyran ring system, which is fused with phenylmethanone groups, making it a significant molecule in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetophenone derivatives under basic conditions, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different chemical and physical properties based on the nature of the substituents.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine
Pharmaceutical research explores the potential therapeutic applications of this compound. Its derivatives are investigated for their efficacy in treating various diseases, including cancer and neurodegenerative disorders.
Industry
In the industrial sector, (4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone) is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism by which (4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s ability to modulate these targets can lead to changes in cellular signaling pathways, ultimately affecting biological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one: Known for its flavonoid structure and biological activities.
7-Hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one: A derivative with potential medicinal properties.
5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one: Another flavonoid derivative with unique chemical properties.
Uniqueness
(4-Hydroxy-4H-1-benzopyran-2,3-diyl)bis(phenylmethanone) stands out due to its dual phenylmethanone groups, which confer distinct reactivity and stability compared to other benzopyran derivatives. This structural uniqueness allows for a broader range of chemical modifications and applications.
Propriétés
Numéro CAS |
113810-85-8 |
|---|---|
Formule moléculaire |
C23H16O4 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
(2-benzoyl-4-hydroxy-4H-chromen-3-yl)-phenylmethanone |
InChI |
InChI=1S/C23H16O4/c24-20(15-9-3-1-4-10-15)19-22(26)17-13-7-8-14-18(17)27-23(19)21(25)16-11-5-2-6-12-16/h1-14,22,26H |
Clé InChI |
KFABPLKINSZYFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(OC3=CC=CC=C3C2O)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)
![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)
![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)
![2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14316162.png)


![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)
![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)

![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1,3,3-trimethylcyclohexan-1-ol](/img/structure/B14316206.png)
